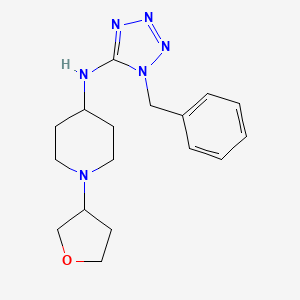![molecular formula C12H14ClN5O B7439463 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmaceutical applications. CMU belongs to the class of triazolylmethylurea derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is not fully understood. However, it is believed that 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to exhibit anti-inflammatory and analgesic properties. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is its broad spectrum of biological activities, which makes it a versatile compound for use in laboratory experiments. Additionally, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea. One area of interest is the development of new antitumor drugs based on the structure of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea. Additionally, further research is needed to fully understand the mechanism of action of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the development of new synthetic methods for 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea and its derivatives may lead to the discovery of novel compounds with even greater biological activities.
Synthesemethoden
The synthesis of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea involves the reaction of 4-chloro-2-methylphenylisocyanate with 1-[(1H-1,2,3-triazol-4-yl)methyl]-3-methylurea. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified through a series of chromatography and recrystallization steps to obtain high purity 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea.
Wissenschaftliche Forschungsanwendungen
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been extensively studied for its potential pharmaceutical applications. In particular, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to have antifungal and antiviral activities, making it a promising candidate for the development of new antifungal and antiviral drugs.
Eigenschaften
IUPAC Name |
1-[[1-(4-chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-8-5-9(13)3-4-11(8)18-7-10(16-17-18)6-15-12(19)14-2/h3-5,7H,6H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLAZZZBSXTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CNC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439394.png)
![methyl (E)-4-[[1-[2-(dimethylamino)-2-oxoethyl]triazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439397.png)
![6-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7439399.png)
![methyl (E)-4-[[2,4-difluoro-5-(2-methylpropanoylamino)benzoyl]amino]but-2-enoate](/img/structure/B7439405.png)
![4-(1H-imidazol-5-yl)-1-[4-(trifluoromethylsulfinyl)phenyl]piperidine](/img/structure/B7439411.png)
![methyl (E)-4-[[2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439413.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439425.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)